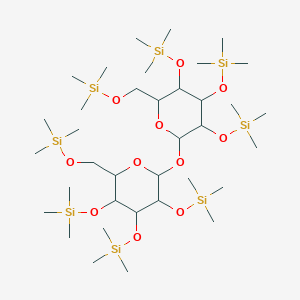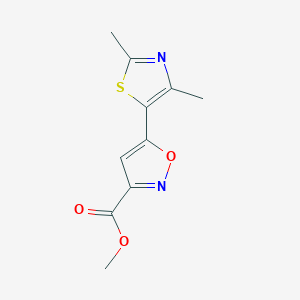
2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine is a heterocyclic aromatic amine with the molecular formula C5H2Cl2FIN2 and a molecular weight of 306.89 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes halogenation reactions to introduce chlorine, fluorine, and iodine atoms onto the pyridine ring . The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale halogenation reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid in the presence of catalysts are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the pyridine ring enhances its reactivity and binding affinity to biological targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3,5-difluoropyridin-4-amine
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
Uniqueness
2,6-Dichloro-3-fluoro-5-iodopyridin-4-amine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H2Cl2FIN2 |
|---|---|
Molecular Weight |
306.89 g/mol |
IUPAC Name |
2,6-dichloro-3-fluoro-5-iodopyridin-4-amine |
InChI |
InChI=1S/C5H2Cl2FIN2/c6-4-1(8)3(10)2(9)5(7)11-4/h(H2,10,11) |
InChI Key |
NSDJPMDXVODLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1I)Cl)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)









![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)

![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)

